Benzene, 1,4-bis(phenylthio)- Benzene, 1,4-bis(phenylthio)-
Brand Name: Vulcanchem
CAS No.: 3459-94-7
VCID: VC7969042
InChI: InChI=1S/C18H14S2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H
SMILES: C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=CC=C3
Molecular Formula: C18H14S2
Molecular Weight: 294.4 g/mol

Benzene, 1,4-bis(phenylthio)-

CAS No.: 3459-94-7

Cat. No.: VC7969042

Molecular Formula: C18H14S2

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1,4-bis(phenylthio)- - 3459-94-7

Specification

CAS No. 3459-94-7
Molecular Formula C18H14S2
Molecular Weight 294.4 g/mol
IUPAC Name 1,4-bis(phenylsulfanyl)benzene
Standard InChI InChI=1S/C18H14S2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H
Standard InChI Key WGBYOWIYAKVOLO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Benzene, 1,4-bis(phenylthio)- features a central benzene ring substituted at the 1 and 4 positions with phenylthio (–SPh) groups. Its molecular formula is C₁₈H₁₄S₂, with a molecular weight of 294.43 g/mol . The compound’s IUPAC name, 1,4-bis(phenylsulfanyl)benzene, reflects its symmetrical substitution pattern. Key structural attributes include:

  • Bond lengths: The C–S bond length in analogous thioether compounds typically ranges from 1.76–1.82 Å, while the S–C(aryl) bond exhibits partial double-bond character due to resonance stabilization .

  • Conformational rigidity: The para-substitution on the central benzene ring restricts rotational freedom, enhancing thermal stability compared to ortho- or meta-substituted analogs .

Synthesis Methodologies

Nucleophilic Aromatic Substitution

The most widely reported synthesis involves reacting 4-bromochlorobenzene with thiophenol under basic conditions:

Reaction conditions:

  • Base: Sodium hydroxide (NaOH)

  • Solvent: Ethanol or DMF

  • Temperature: Reflux (80–100°C)

  • Time: 12–24 hours

The reaction proceeds via an SₙAr mechanism, where the thiophenolate anion displaces bromide and chloride ions. Purification via recrystallization from ethanol yields the product with >85% purity .

Copper-Catalyzed Cross-Coupling

A high-yield alternative employs cesium carbonate and copper(I) bromide in dimethylformamide (DMF):

ParameterOptimal Value
Catalyst loading10 mol% CuBr
BaseCs₂CO₃ (3 equiv)
Temperature130°C
Reaction time48 hours
Yield99%

This method achieves near-quantitative yields by mitigating side reactions through inert atmosphere conditions .

Physicochemical Properties

Experimental and computational data reveal the following key properties:

PropertyValueMethod/Source
Melting point81.5°CDifferential scanning calorimetry
Boiling point265°C (14 Torr)Reduced pressure distillation
Density1.23 ± 0.1 g/cm³Predicted (DFT)
LogP (octanol-water)6.68ACD/Labs software
Polar surface area50.6 ŲComputational modeling

The high LogP value indicates strong lipophilicity, suggesting potential applications in hydrophobic matrix systems .

Chemical Reactivity

Oxidation Reactions

Benzene, 1,4-bis(phenylthio)- undergoes controlled oxidation to form sulfoxides or sulfones:

Reagents:

  • m-Chloroperbenzoic acid (mCPBA): Produces sulfoxides at 0°C

  • Hydrogen peroxide (H₂O₂): Forms sulfones under reflux conditions

Mechanistic insight:
Oxidation proceeds via electrophilic attack on sulfur’s lone pairs, with reaction rates dependent on solvent polarity. Polar aprotic solvents (e.g., DCM) accelerate sulfone formation by stabilizing transition states .

Coordination Chemistry

The compound serves as a bidentate ligand in organometallic complexes:

Example: Reaction with [(η⁶-C₆H₆)RuCl(μ-Cl)]₂ yields [(η⁶-C₆H₆)RuCl(L)]PF₆ (L = 1,4-bis(phenylthio)benzene). X-ray crystallography confirms:

  • Ru–S bond length: 2.388(2) Å

  • Coordination geometry: Distorted octahedral

These complexes exhibit catalytic activity in transfer hydrogenation reactions, achieving turnover frequencies (TOF) >1,000 h⁻¹ for ketone reduction .

Catalytic Applications

Alcohol Oxidation

Ruthenium complexes incorporating 1,4-bis(phenylthio)benzene demonstrate efficiency in Oppenauer-type oxidations:

SubstrateCatalyst loadingConversion (%)Selectivity (%)
Cyclohexanol0.01 mol%98>99
Benzyl alcohol0.1 mol%9597

Reaction conditions: N-Methylmorpholine N-oxide (NMO) as oxidant, toluene solvent, 80°C .

Transfer Hydrogenation

The same catalytic systems enable ketone reduction using 2-propanol as hydrogen donor:

SubstrateTOF (h⁻¹)Activation energy (kJ/mol)
Acetophenone1,25045.2 ± 0.8
4-Nitroacetophenone98048.1 ± 1.1

Density functional theory (DFT) calculations correlate catalytic activity with electron-donating effects of the thioether ligands .

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